Lansiumamide B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77527-97-0 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
(E)-N-methyl-3-phenyl-N-[(Z)-2-phenylethenyl]prop-2-enamide |
InChI |
InChI=1S/C18H17NO/c1-19(15-14-17-10-6-3-7-11-17)18(20)13-12-16-8-4-2-5-9-16/h2-15H,1H3/b13-12+,15-14- |
InChI Key |
VJGRWRRIAJQNFU-NQDQBVNISA-N |
SMILES |
CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CN(/C=C\C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN(C=CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
melting_point |
124-125°C |
physical_description |
Solid |
Synonyms |
lansiumamide B N-methyl-N-styrylcinnamamide |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediates
Proposed Biosynthetic Routes to Lansiumamide B within Biological Systems
Currently, there is a significant gap in the scientific literature regarding the specific biosynthetic routes leading to the formation of this compound in plants. Research has predominantly centered on the laboratory synthesis of the compound, which, while valuable for producing the molecule for study, does not elucidate the natural enzymatic processes. nih.govthieme-connect.comresearchgate.net
One study proposed a biosynthetic pathway for clausoxamine, another alkaloid found in Clausena lansium, suggesting that it may be synthesized from this compound. rsc.orgum.edu.morsc.org This indicates that this compound likely serves as a metabolic intermediate in the formation of other complex alkaloids within the plant. However, the steps preceding the formation of this compound itself are not described.
Identification and Characterization of Putative Biosynthetic Precursors
Specific precursors for the biosynthesis of this compound have not been definitively identified and characterized. Based on its chemical structure, which includes a cinnamoyl moiety and a substituted styryl group, it is plausible that its biosynthesis involves precursors derived from the phenylpropanoid pathway, such as cinnamic acid and amino acid derivatives. However, experimental evidence to confirm these precursors is lacking.
Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis
The enzymes and catalytic mechanisms responsible for assembling this compound in nature have not been elucidated. The formation of the amide bond and the specific stereochemistry of the double bonds in this compound suggest the involvement of a series of specific enzymes, such as ligases and isomerases. However, no specific enzymes have been isolated or characterized in relation to its biosynthesis.
Genetic Determinants and Regulatory Elements of this compound Biosynthesis
There is no information available in the current scientific literature regarding the genes or regulatory elements that control the production of this compound in plants. While research has identified genes involved in the biosynthesis of other classes of alkaloids, such as carbazole (B46965) alkaloids in Clausena lansium, the genetic basis for this compound production remains unknown. acs.org
Chemical Synthesis and Analog Development
Semi-Synthesis Approaches for Lansiumamide B Modification
Semi-synthesis involves using a naturally occurring compound as a starting material for chemical modifications. In the context of this compound, the most common semi-synthetic route is the conversion from Lansiumamide A, which is often co-isolated from natural sources or can be synthesized directly. researchgate.netmdpi.com
The conversion is a straightforward N-methylation of the secondary amide in Lansiumamide A to the tertiary amide in this compound. This has been achieved using different reagents and conditions:
Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated methylation: This strong, non-nucleophilic base is used to deprotonate the amide N-H, followed by the addition of a methylating agent like methyl iodide to furnish this compound. researchgate.netnih.gov
Sodium Hydride (NaH)-mediated methylation: In this approach, sodium hydride acts as the base to deprotonate the Lansiumamide A amide, which is then alkylated to yield this compound. mdpi.com
These semi-synthetic methods are highly efficient and provide a direct route to this compound if Lansiumamide A is available.
Rational Design and Laboratory Synthesis of this compound Analogs
To explore the structure-activity relationship (SAR) and develop potentially more potent compounds, researchers have designed and synthesized various analogs of this compound. nih.gov This often involves making targeted changes to the molecule's structure and evaluating the impact on its biological activity.
The most explored modification site on the this compound scaffold is the amide nitrogen. An efficient two-step protocol has been developed to create a library of this compound derivatives starting from Lansiumamide A. mdpi.com
The strategy involves:
Synthesis of Lansiumamide A, typically via ruthenium-catalyzed hydroamination. mdpi.com
Butyllithium (BuLi)-mediated deprotonation of the amide N-H, followed by reaction with a variety of electrophiles (alkyl, allyl, propargyl, or benzyl (B1604629) halides) to install different groups on the nitrogen atom. mdpi.com
This approach has yielded a series of N-substituted analogs. nih.gov Studies on the antifungal properties of these analogs revealed that the nature of the N-substituent significantly impacts biological activity. It was noted that small alkyl groups, such as methyl (as in this compound) or ethyl, on the amide nitrogen are critical for potent antifungal activity, while larger or sterically hindered groups tend to diminish it. nih.gov
Synthesis of Chemically Modified Probes for Mechanistic Elucidation
To elucidate the precise mechanism of action and identify the molecular targets of this compound, researchers rely on the synthesis of chemically modified probes. These probes are analogs of the parent compound, engineered to include specific functional groups that facilitate target identification without significantly compromising the original biological activity. The general design of such probes incorporates three key components: the pharmacophore, a reactive group, and a reporter tag. researchgate.net
The pharmacophore is the core structure of this compound, responsible for binding to its biological target. The reactive group, typically a photoactivatable moiety, is designed to form a covalent bond with the target protein upon activation, usually by UV light. researchgate.netresearchgate.net The reporter tag, such as biotin (B1667282) or a terminal alkyne, enables the detection, enrichment, and identification of the probe-protein complex. researchgate.netnih.gov
Design and Components of Chemical Probes
The rational design of a chemical probe is critical for successful target identification. The probe must mimic the parent compound in binding affinity and selectivity. Therefore, the placement of the reactive group and reporter tag is chosen at a position on the this compound scaffold that is not essential for its biological activity. Structure-activity relationship (SAR) studies of this compound analogs have shown that substitutions on the amide nitrogen are crucial for its antifungal activity, suggesting that this position might be less suitable for bulky modifications. mdpi.com
Commonly used components in designing these probes are detailed in the table below.
| Component | Function | Examples |
| Pharmacophore | Binds to the biological target protein. | This compound core structure |
| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine, Benzophenone (Photoaffinity labels) |
| Reporter Tag | Enables detection and purification of the probe-target complex. | Biotin, Terminal Alkyne, Fluorophore |
Proposed Synthetic Strategy for this compound Probes
While specific photoaffinity or tagged probes for this compound have not been detailed in published literature, a synthetic strategy can be proposed based on established methods for synthesizing its analogs. mdpi.comnih.gov The synthesis would logically start from Lansiumamide A, which contains a secondary amide that can be readily deprotonated and alkylated. mdpi.comnih.gov
A versatile approach involves introducing a terminal alkyne group, which can then be "clicked" to various reporter tags (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov For instance, Lansiumamide A can be alkylated with a propargyl halide to create an alkyne-tagged probe.
The proposed synthetic scheme is as follows:
Synthesis of Lansiumamide A: Lansiumamide A is synthesized via methods such as the copper-catalyzed Buchwald coupling of cinnamamide (B152044) with (Z)-(2-iodovinyl)benzene. nih.gov
Alkylation of Lansiumamide A: Lansiumamide A is treated with a strong base like n-butyllithium or lithium hexamethyldisilazide (LiHMDS) to deprotonate the amide nitrogen. mdpi.comnih.gov
Introduction of the Probe Functionality: The resulting anion is then reacted with an electrophile containing the desired functionality. To create an alkyne-tagged probe, propargyl bromide would be used. To directly introduce biotin, an alkyl halide connected to a biotin moiety via a linker arm would be employed. mdpi.com
This strategy allows for the creation of various probes from a common intermediate. For example, the alkyne-tagged this compound analog could be used in competitive binding assays or for subsequent conjugation to a biotin-azide or a fluorescent-azide tag for target pull-down and visualization experiments, respectively.
Synthesized Analogs of this compound
Research into the structure-activity relationship of this compound has led to the synthesis of several derivatives. These studies provide crucial insights into which positions on the molecule can be modified. A series of analogs were synthesized by modifying the substituent on the amide nitrogen, starting from Lansiumamide A. mdpi.com The antifungal activities of these compounds were then evaluated.
| Compound | N-Substituent | Synthetic Precursors | Key Reagent for N-Substitution |
| This compound (2) | Methyl | Lansiumamide A | Methyl iodide |
| Analog 3a | Ethyl | Lansiumamide A | Ethyl iodide |
| Analog 3b | Propyl | Lansiumamide A | 1-Iodopropane |
| Analog 3c | Isopropyl | Lansiumamide A | 2-Iodopropane |
| Analog 3d | Allyl | Lansiumamide A | Allyl bromide |
| Analog 3g | 3-Methyl-2-butenyl | Lansiumamide A | 1-Bromo-3-methyl-2-butene |
Table based on research findings from Li et al., 2018. mdpi.com
The findings indicated that small alkyl groups like methyl and ethyl at the N-position are critical for potent antifungal activity, highlighting that larger substitutions at this site may disrupt target binding. mdpi.com This information is vital for the future design of effective, minimally disruptive chemical probes for this compound.
Biological Activities and Molecular Mechanisms of Action
Modulation of Cellular Processes by Lansiumamide B
This compound influences several fundamental cellular processes, primarily through its interaction with key signaling networks. These interactions lead to observable changes in cellular behavior, particularly in the context of inflammation and cell proliferation.
Research indicates that this compound can modulate critical intracellular signaling pathways involved in cellular stress and inflammatory responses.
MAPK Pathway: Studies have shown that this compound, along with the related compound SB-204900, can inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) in stimulated rat basophilic leukemia (RBL-2H3) cells. nih.gov The p38 MAPK pathway is a key regulator of cellular responses to inflammatory stimuli, and its inhibition is a significant mechanism for controlling the production of pro-inflammatory mediators. nih.govresearchgate.net One study observed that while p38 MAPK phosphorylation was inhibited, the phosphorylation of IκBα and p65 NFκB was not affected, suggesting a degree of specificity in the compound's action. researchgate.net Furthermore, synthetic analogues of this compound have also been shown to inhibit the phosphorylation of both p38 and ERK in the MAPK signaling pathway, highlighting this pathway as a consistent target for this class of compounds. researchgate.net
Nrf2/HO-1 Pathway: The Keap1/Nrf2/HO-1 signaling pathway is a crucial cellular defense mechanism against oxidative stress. While this compound is recognized for its anti-inflammatory potential, current direct evidence of its impact on the Nrf2/HO-1 pathway is limited. nih.gov However, research on novel synthetic analogues of this compound has demonstrated that these compounds can exert anti-inflammatory effects by activating the Nrf2/HO-1 pathway. researchgate.netnih.gov These findings suggest that the this compound scaffold is a promising candidate for developing agents that target this protective pathway, although further research is needed to clarify the direct action of this compound itself. nih.gov
Table 1: Effect of this compound and Its Analogues on Cell Signaling Pathways
| Compound/Analogue | Pathway | Effect | Cell Model | Reference(s) |
|---|---|---|---|---|
| This compound | p38 MAPK | Inhibition of phosphorylation | RBL-2H3 | researchgate.net, nih.gov |
| SB-204900 | p38 MAPK | Marked suppression of phosphorylation | RBL-2H3 | researchgate.net, nih.gov |
| This compound Analogue (8n) | Nrf2/HO-1 | Activation | Raw264.7 | nih.gov, researchgate.net |
| This compound Analogue (6h) | p38/ERK (MAPK) | Inhibition of phosphorylation | - | researchgate.net |
The modulation of signaling pathways by this compound translates into distinct cellular responses observed in vitro.
Anti-inflammatory Mechanisms: this compound demonstrates significant anti-inflammatory properties in cellular models. researchgate.net In studies using A23187-stimulated RBL-2H3 mast cells, this compound was found to significantly decrease the release of histamine (B1213489), a key mediator of allergic inflammation. nih.govresearchgate.net Furthermore, it effectively reduces the production and/or mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govresearchgate.net This reduction in inflammatory mediators establishes the anti-inflammatory phenotype of this compound at a cellular level.
Antiproliferative Mechanisms: While various compounds from the plant Clausena lansium, such as certain alkaloids and essential oils, have shown antineoplastic or antiproliferative properties against cancer cells, direct evidence for such activity by this compound itself is not extensively documented in the available scientific literature. acs.org One study noted that extracts from Clausena lansium leaves exhibited promising anti-proliferative activity against several cancer cell lines. researchgate.net However, specific studies detailing the antiproliferative mechanisms of purified this compound in cancer cell lines are limited.
Identification and Characterization of Molecular Targets
Identifying the precise molecular targets of this compound is crucial for a complete understanding of its mechanism of action. Research has focused on its interactions with proteins and enzymes.
The direct binding of this compound to specific protein targets is an area of ongoing investigation. While its effects on the phosphorylation state of signaling proteins like p38 MAPK are known, the specifics of the physical interaction (e.g., binding affinity, direct inhibition) have not been fully elucidated. researchgate.netnih.gov Molecular docking, a computational method to predict protein-ligand interactions, has been utilized for some this compound analogues to explore their binding to targets like succinate (B1194679) dehydrogenase, but similar detailed studies for this compound itself against inflammation-related proteins are not widely reported. researchgate.netnih.gov Techniques such as co-immunoprecipitation, which can identify physiological protein-protein interactions, have not yet been reported in the context of identifying this compound's direct binding partners. labinsights.nl Therefore, the specific proteins that this compound binds to and the functional consequences of these interactions remain a key area for future research.
This compound has been shown to directly modulate the activity of several enzymes, contributing to its biological effects. researchgate.netnih.gov
Hyaluronidase Inhibition: this compound has been identified as an inhibitor of hyaluronidase, an enzyme that degrades hyaluronic acid and is implicated in the tissue-degrading effects of snake venom. nih.gov
COX-2 Modulation: It has been shown to decrease the formation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of inflammatory prostaglandins. researchgate.netresearchgate.net
Lipogenesis Enzyme Regulation: In studies related to its anti-obesity effects, this compound treatment was found to suppress the expression of fatty acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP-1c). acs.org These proteins are critical for lipogenesis, the metabolic process of fat synthesis.
Table 2: Summary of Enzymatic Modulation by this compound
| Enzyme/Protein Target | Biological Process | Effect of this compound | Reference(s) |
|---|---|---|---|
| Hyaluronidase | Extracellular matrix degradation | Inhibition | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inflammation (Prostaglandin synthesis) | Decreased formation/expression | researchgate.net, researchgate.net |
| Fatty Acid Synthase (FAS) | Lipogenesis | Suppressed expression | acs.org |
| SREBP-1c | Lipogenesis | Suppressed expression | acs.org |
The interaction of this compound with specific cellular receptors (e.g., G-protein coupled receptors, nuclear receptors) is not well-characterized in the current literature. Standard methodologies for investigating such interactions, including radioligand binding assays and surface plasmon resonance, provide frameworks for determining the affinity and kinetics of ligand-receptor binding. merckmillipore.combiosensingusa.comcytivalifesciences.com However, there are no available studies that have applied these techniques to investigate the binding of this compound to a particular receptor. Consequently, whether this compound's biological activities are mediated through direct receptor binding remains an open question for future scientific exploration.
Mechanistic Studies in Model Organisms (non-human)
Investigations using non-human model organisms and cell cultures have been instrumental in characterizing the bioactivity of this compound. These systems offer controlled environments to study its effects at the cellular and molecular level.
This compound has demonstrated significant biological effects in various non-mammalian models, particularly in fungal and insect systems. These studies highlight its potential as an agrochemical and provide a basis for understanding its mechanism of action. mdpi.comacs.org
The compound exhibits broad-spectrum antifungal activity against several phytopathogenic fungi. mdpi.comnih.gov In a screening against ten plant pathogenic fungi, this compound displayed notable activity. mdpi.com Further studies have investigated its effects on specific fungal species. For instance, against Sclerotinia sclerotiorum, this compound showed potent antifungal activity, leading to observable damage to the fungal cells' morphology and physiology. researchgate.net It also showed moderate activity against Botryosphaeria dothidea. frontiersin.org The primary mechanism in fungi is suggested to involve cell damage, and for some derivatives, the induction of reactive oxygen species (ROS) accumulation has been observed. researchgate.netresearcher.life
In addition to its fungicidal properties, this compound has been identified as a potent larvicidal agent against the mosquito Aedes albopictus, the vector for various viral diseases. acs.orgfrontiersin.org This activity underscores its potential in insect control applications.
Table 1: Activity of this compound in Non-Mammalian Models
| Model Organism | Type | Observed Activity | Reference(s) |
|---|---|---|---|
| Sclerotinia sclerotiorum | Fungus | High antifungal activity; caused morphological and physiological damage. | researchgate.net |
| Botryosphaeria dothidea | Fungus | Moderate antifungal activity with an inhibition rate of 68.39% at 100 µg/ml. | frontiersin.org |
| Aedes albopictus | Insect | Potent larvicidal activity. | acs.orgfrontiersin.org |
| Various Phytopathogenic Fungi | Fungi | Broad-spectrum antifungal activity. | mdpi.comnih.gov |
The biological effects of this compound have been evaluated in several mammalian cell lines, revealing anti-inflammatory and weak cytotoxic activities.
In studies using rat basophilic leukemia cells (RBL-2H3), a model for mast cell-mediated inflammation, this compound demonstrated significant anti-inflammatory effects. nih.govresearchmap.jp It was found to inhibit the release of histamine from A23187-stimulated RBL-2H3 cells. nih.gov Furthermore, treatment with this compound led to a reduction in the protein and/or mRNA levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchmap.jpresearchgate.net These findings suggest that this compound can attenuate inflammatory responses mediated by mast cells.
The cytotoxic potential of this compound has been assessed against a panel of human cancer cell lines. It exhibited weak cytotoxicity against oral human epidermal carcinoma (KB) and small cell lung cancer (NCI-H187) cell lines. academicjournals.orgresearchgate.net However, it was found to be inactive against the breast cancer (MCF7) cell line. academicjournals.orgresearchgate.net
Table 2: Activity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Observed Activity | Reference(s) |
|---|---|---|---|
| RBL-2H3 | Rat Basophilic Leukemia | Significantly decreased histamine release; reduced protein/mRNA levels of TNF-α. | nih.govresearchmap.jpresearchgate.net |
| KB | Human Oral Epidermal Carcinoma | Weak cytotoxicity with an IC50 value of 13.73 µg/ml. | academicjournals.org |
| NCI-H187 | Human Small Cell Lung Cancer | Weak cytotoxicity with an IC50 value of 28.48 µg/ml. | academicjournals.orgresearchgate.net |
| MCF7 | Human Breast Cancer | Inactive. | academicjournals.orgresearchgate.net |
Structure-Activity Relationship (SAR) of this compound and its Derivatives
The relationship between the chemical structure of this compound and its biological activity has been explored through the synthesis and evaluation of various derivatives. These studies are crucial for identifying the key structural components responsible for its bioactivity. mdpi.comnih.gov
SAR studies have revealed that modifications to the this compound scaffold can significantly impact its biological functions, particularly its antifungal activity. mdpi.com
A critical structural feature is the substitution on the amide nitrogen. The presence of a hydrogen atom on the amide nitrogen (as in Lansiumamide A) is considered detrimental to bioactivity. mdpi.com Conversely, substitution on this nitrogen is favorable. The nature of this substituent plays a significant role; studies indicate that the length and steric hindrance of the N-substitution have a considerable impact on biological activities. mdpi.com For antifungal activity, small alkyl groups, specifically methyl or ethyl substituents on the amide nitrogen, are considered critical for potent effects. mdpi.comnih.gov
Another important structural aspect is the stereochemistry of the molecule. This compound possesses a cis-configuration in its styryl moiety. researchmap.jp This cis-olefinic proton arrangement is believed to be important for its potent inhibitory effects on histamine release in RBL-2H3 cells, distinguishing it from other related cinnamamides with a trans-configuration. researchmap.jp
Table 3: Structure-Activity Relationship of this compound and Selected Analogues
| Compound | Key Structural Feature | Biological Activity Highlight | Reference(s) |
|---|---|---|---|
| This compound | N-methyl group, cis-styryl moiety | Potent antifungal activity; potent inhibition of histamine release. | mdpi.comresearchmap.jp |
| Lansiumamide A | N-H group (unsubstituted amide) | Reduced antifungal activity compared to this compound. | mdpi.com |
| N-ethyl derivative | N-ethyl group | Maintained critical antifungal activity. | mdpi.comnih.gov |
| N-benzyl derivative | N-benzyl group (larger substituent) | Generally reduced antifungal activity compared to N-methyl. | mdpi.com |
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org Based on SAR studies, several key pharmacophoric elements have been identified within the this compound structure.
The primary features of the this compound pharmacophore include:
A Hydrogen Bond Acceptor: The oxygen atom of the amide carbonyl group can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions. researchgate.net
Hydrophobic/Aromatic Regions: The two phenyl rings constitute significant hydrophobic and aromatic regions. These are likely involved in van der Waals or π-π stacking interactions with a biological target. researchgate.net
Specific N-Amide Substitution: The presence of a small, sterically non-bulky substituent on the amide nitrogen, particularly a methyl group, is a critical element for antifungal and anti-inflammatory activities. mdpi.comresearchmap.jp This region appears to have strict steric and electronic requirements.
Defined Stereochemistry: The (Z)- or cis-configuration of the double bond in the styryl group is a key feature for potent anti-inflammatory activity, indicating that the specific spatial arrangement of the phenyl rings relative to the amide core is crucial for binding to its target. nih.govresearchmap.jp
These elements collectively define the pharmacophoric model for this compound, providing a blueprint for the design of new derivatives with potentially enhanced or more specific biological activities.
Advanced Analytical and Spectroscopic Characterization Methods
Application of High-Resolution Spectroscopic Techniques for Advanced Structural Elucidation
High-resolution spectroscopy, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the foundational data for the unambiguous identification and structural analysis of Lansiumamide B.
NMR spectroscopy is a cornerstone technique for determining the molecular structure and, crucially, the stereochemistry of this compound. The molecule's structure features two key double bonds, and NMR data, including ¹H and ¹³C chemical shifts and coupling constants, are vital for confirming their configuration. The structure was elucidated through analysis of ¹H NMR and ¹³C NMR spectral data. researchgate.net Specifically, the Z-configuration of the N-styryl double bond and the E-configuration of the cinnamamide (B152044) double bond are defining features confirmed by these methods. researchgate.netresearchgate.net
One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals. For instance, the coupling constant (J-value) between the vinyl protons of the cinnamamide moiety is typically around 15.0-15.6 Hz, which is characteristic of an E (trans) configuration. mdpi.commdpi.com The structures of this compound and its derivatives have been characterized using HRMS, ¹H NMR, and ¹³C NMR spectra. researchgate.netmdpi.com
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||
|---|---|---|---|
| Chemical Shift δ (ppm) (J/Hz) | Assignment | Chemical Shift δ (ppm) | Assignment |
| 7.55 (d, 15.0) | Cinnamoyl H-β | 141.4 | Cinnamoyl C-β |
| 7.20–7.34 (m) | Aromatic Protons | 135.4 | Cinnamoyl C-α |
| 6.93 (d, 15.0) | Cinnamoyl H-α | 127.5–129.5 | Aromatic Carbons |
| 6.50 (d, 8.6) | Styryl H-α | 124.1 | Styryl C-β |
| 6.24 (d, 8.7) | Styryl H-β | 118.9 | Cinnamoyl C=O |
| 3.09 (s) | N-CH₃ | 33.6 | N-CH₃ |
Mass spectrometry is a powerful tool for identifying this compound within complex biological and chemical mixtures and for studying its metabolic fate. ijpras.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. mdpi.commdpi.com For this compound (C₁₈H₁₇NO), the calculated mass for the protonated molecule [M+H]⁺ is confirmed with very low error (typically in parts per million, ppm), providing strong evidence of its identity. mdpi.com
In the context of metabolomics, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for both targeted and non-targeted metabolite profiling. nih.gov For example, a non-targeted metabolomics analysis of different tissues of the wampee plant (Clausena lansium) using HPLC-ESI-Q-Exactive-MS/MS successfully identified this compound, noting its primary accumulation in the seed. nih.gov Such studies use specific MS modes, like full scan and data-dependent MS/MS (ddMS2), to acquire data on accurate masses, fragmentation patterns, and retention times. nih.gov More advanced methods like Multiple Reaction Monitoring (MRM) can be used for highly sensitive and specific quantification of known metabolites. ijpras.com
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification of this compound and its Metabolites in Complex Research Samples
Chromatographic techniques are essential for the separation of this compound from its natural source and for its analytical quantification.
The isolation of this compound from plant extracts, such as the seeds of Clausena lansium or Swinglea glutinosa, typically involves column chromatography. researchgate.netmdpi.com Modern approaches utilize a combination of techniques to streamline the process. An initial dereplication step using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) can rapidly identify known compounds like this compound in crude fractions. mdpi.com Following this, targeted isolation is often performed using semi-preparative High-Performance Liquid Chromatography (HPLC). mdpi.com One documented method for isolating this compound employed a semi-preparative C18 column with a gradient mobile phase of acetonitrile (B52724) (ACN) and water. mdpi.com
For purity assessment and quantification, validated HPLC methods are developed. nih.gov These methods are crucial for quality control of isolated material and for quantitative studies, such as investigating the compound's biological activity. nih.gov A typical analytical HPLC setup involves a reversed-phase column (e.g., C18) with a gradient elution system and a UV or Diode Array Detector (DAD). nih.govniscpr.res.in The selection of specific wavelengths for detection is based on the UV absorbance profile of this compound.
| Parameter | Condition |
|---|---|
| Instrumentation | Semi-preparative HPLC |
| Column | C18 (e.g., 250 × 10 mm, 5 µm) |
| Mobile Phase | A: H₂O + 0.1% Formic Acid B: Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient Elution | 0.01–2.5 min: 60% B 2.5–12 min: 60–95% B 12–20 min: 95% B 20–23 min: 95–60% B 23–27 min: 60% B |
| Detection | UV/DAD |
Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment in this compound Research
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration (AC) of chiral molecules. mdpi.com The method involves measuring the differential absorption of left and right circularly polarized light by a chiral sample. univ-amu.fr The resulting experimental ECD spectrum is then compared to a theoretically predicted spectrum, which is calculated using quantum chemical methods (like time-dependent density functional theory, or TD-DFT) for a specific, assumed stereoisomer (e.g., the R or S enantiomer). rsc.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. ull.esfrontiersin.org
However, this compound is an achiral molecule. It does not possess any stereogenic centers (chiral carbons) and therefore does not have enantiomers (non-superimposable mirror images). Its stereochemistry is defined by the geometric isomerism (E/Z) of its carbon-carbon double bonds. Because ECD spectroscopy is a phenomenon exhibited only by chiral substances, it is not an applicable technique for the assignment of absolute configuration in this compound, as there is no R/S configuration to assign. The stereochemical characterization of this compound relies on other methods, primarily NMR spectroscopy, as discussed in section 5.1.1.
Emerging Analytical Techniques in this compound Research
The field of analytical chemistry is continually evolving, offering new tools that could enhance the study of natural products like this compound. niscpr.res.inijcrt.org
Advanced NMR Techniques : For complex samples containing this compound alongside numerous other structurally similar compounds, conventional ¹H NMR spectra can suffer from extensive signal overlap. "Pure shift" NMR is an emerging technique that collapses complex multiplets into sharp singlets, dramatically improving spectral resolution without a significant loss of sensitivity. manchester.ac.uk This could facilitate the more accurate identification and quantification of this compound directly in crude extracts.
Hyphenated Chromatographic Techniques : The coupling of different analytical techniques (hyphenation) offers enhanced separation and detection capabilities. Techniques such as LC-NMR, which directly couples liquid chromatography with NMR spectroscopy, allow for the acquisition of structural information on separated compounds in real-time. Similarly, Capillary Electrophoresis-Mass Spectrometry (CE-MS) provides an alternative separation mechanism to HPLC, which can be advantageous for certain classes of compounds. niscpr.res.in
Advanced Mass Spectrometry Workflows : In metabolomics, hybrid approaches that bridge untargeted and targeted MS analysis are gaining traction. mdpi.com These workflows might begin with a high-resolution, untargeted profiling experiment to discover all possible metabolites of this compound. This information is then used to build a targeted method (e.g., MRM) for highly sensitive and accurate quantification of those specific metabolites in subsequent, larger-scale studies. mdpi.com This approach combines the discovery power of untargeted analysis with the quantitative rigor of targeted analysis.
Computational and Theoretical Studies of Lansiumamide B
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. rsc.orglammps.orgosti.gov For Lansiumamide B, MD simulations can provide a detailed understanding of its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) of the molecule. This is crucial as the biological activity of a molecule is often dictated by its specific conformation when interacting with a biological target.
A conformational analysis of a related alkaloid from Clausena lansium involved initial Monte Carlo searching with the MMFF94 force field, followed by reoptimization of the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level. rsc.org This highlights a common approach where classical mechanics is used for broad conformational sampling, and more accurate quantum mechanical methods are used for refining the structures. While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the principles of these simulations are broadly applicable. rsc.orglammps.orgosti.gov
MD simulations are also instrumental in studying the interactions between a ligand, such as this compound, and its potential biological targets. plos.orgmdpi.comnih.gov By simulating the ligand-protein complex in a solvated environment, researchers can observe the stability of the interaction, identify key amino acid residues involved in binding, and calculate binding free energies. osti.govmdpi.com This information is vital for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding affinity and selectivity. plos.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound
Quantum chemical calculations provide a deep understanding of the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics. usc.edujgpt.co.innih.gov Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of molecules like this compound. rsc.org
For instance, in the study of a related alkaloid, time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(2d,2p) level was used to calculate the electronic circular dichroism (ECD) spectrum. rsc.org This allowed for the determination of the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one. rsc.org Such calculations are crucial for the stereochemical characterization of natural products.
Furthermore, quantum chemical calculations can predict sites of electrophilic and nucleophilic attack within the this compound molecule. 222.198.130 This is achieved by analyzing the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jgpt.co.in This information is invaluable for predicting how this compound might interact with biological macromolecules and for understanding its metabolic pathways.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO | nih.gov |
| Molecular Weight | 263.3 g/mol | nih.gov |
| IUPAC Name | (E)-N-methyl-3-phenyl-N-[(Z)-2-phenylethenyl]prop-2-enamide | nih.gov |
| InChIKey | VJGRWRRIAJQNFU-NQDQBVNISA-N | nih.gov |
This table is generated based on data from PubChem. nih.gov
In Silico Screening and Target Prediction Methodologies (e.g., Virtual Screening, Molecular Docking)
In silico screening techniques are pivotal in the early stages of drug discovery for identifying potential biological targets of a compound and for screening large libraries of molecules for potential activity. nih.govresearchgate.netmdpi.com
Virtual Screening: This computational technique involves screening large databases of compounds against a specific protein target to identify those that are likely to bind. researchgate.net While no specific virtual screening studies for new analogs of this compound are detailed, the compound itself could be included in virtual screening libraries to assess its potential activity against a wide range of targets.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com It is used to predict the binding mode and affinity of a ligand to a target protein. For this compound, molecular docking could be used to investigate its interaction with various proteins implicated in diseases like inflammation or cancer. nih.govnih.govscilit.com For example, studies on this compound analogues have utilized molecular docking to explore their interaction with inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. mdpi.com Such studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.org
Target Prediction: Network-based inference methods can predict potential biological targets for small molecules by leveraging information on chemical similarity and known drug-target interactions. mdpi.com These approaches can help to formulate hypotheses about the mechanism of action of this compound. nih.govcabidigitallibrary.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Cheminformatics and QSAR modeling are essential tools for understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.netnih.govneovarsity.org
Cheminformatics: This field involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors that quantify its physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. nih.gov These descriptors are crucial for predicting the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the compound. nih.gov
QSAR Modeling: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov For this compound analogs, a QSAR model could be developed by correlating their structural descriptors with their experimentally determined biological activity (e.g., anti-inflammatory or antifungal activity). 222.198.130researchgate.netcqvip.com The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.netneovarsity.org The development of 3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the structural requirements for activity. nih.govneovarsity.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lansiumamide A |
| Alatamide |
| (+)-Crocacin C |
| (+)-Crocacin D |
| Clausoxamine |
| (E)-N-2-phenethyl cinnamide |
| Lansiumamide C |
| Lansiumamide D |
| ξ-clausenamide |
| SB-204900 |
| Palmatine |
Future Directions and Research Perspectives
Unexplored Biosynthetic Pathways and Enzymatic Machinery of Lansiumamide B and Related Metabolites
A significant gap in the current knowledge of this compound is the complete elucidation of its natural biosynthetic pathway. While it is understood that cinnamic acid, a core component of its structure, is derived from phenylalanine via the enzyme phenylalanine ammonia-lyase (PAL) in plants and some bacteria, the specific enzymatic machinery responsible for the subsequent assembly of this compound in Clausena lansium is unknown. nih.gov Future research must prioritize the identification and characterization of the biosynthetic gene cluster encoding the enzymes that catalyze its formation.
Key research objectives should include:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Clausena lansium to identify candidate genes, such as those for acyltransferases, methyltransferases, and other modifying enzymes, that are co-expressed and located in a biosynthetic gene cluster.
Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the pathway, including the precise steps of amide bond formation and N-methylation that distinguish this compound from its precursor, Lansiumamide A. researchgate.net
Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Nicotiana benthamiana or yeast, which would not only confirm the function of all involved enzymes but also open avenues for metabolic engineering to produce novel derivatives. mpg.de
Unraveling this pathway is crucial for understanding how nature constructs this unique molecule and will provide enzymatic tools for its sustainable production and the engineered biosynthesis of novel analogs.
Development of Novel Synthetic Methodologies for this compound and its Unnatural Analogs with Enhanced Specificity
The chemical synthesis of this compound has been successfully achieved, with several strategies reported for its total and gram-scale production. nih.govresearchgate.net Notable methods include the use of copper-catalyzed Buchwald coupling and ruthenium-catalyzed hydroamidation to stereoselectively form the critical Z-enamide moiety. nih.govnih.gov this compound is typically synthesized from its precursor, Lansiumamide A, via methylation. researchgate.net While effective, these routes provide a foundation for further innovation aimed at improving efficiency, scalability, and molecular diversity.
Future synthetic efforts should focus on:
Improving Synthetic Efficiency: Developing more concise and higher-yielding synthetic routes with improved atom economy and reduced reliance on expensive or toxic catalysts.
Enzymatic and Chemoenzymatic Synthesis: Exploring the use of enzymes, potentially discovered through biosynthetic studies (as noted in 7.1), or engineered enzymes like lipases, in chemoenzymatic strategies to achieve high stereoselectivity under milder reaction conditions. mdpi.com
Synthesis of Unnatural Analogs: A key future direction is the systematic synthesis of "unnatural" analogs of this compound to conduct detailed structure-activity relationship (SAR) studies. nih.gov By modifying the aromatic rings, the enamide linker, and the N-methyl group, researchers can probe the pharmacophore and develop analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.comnih.gov The synthesis of derivatives with substitutions on the amide nitrogen has already proven effective in modulating antifungal activity, indicating that this is a promising strategy for tuning its biological effects. mdpi.comnih.gov
The development of a diverse library of analogs is essential for transforming this compound from a natural product hit into a finely tuned lead compound for therapeutic development.
Deepening Mechanistic Understanding of this compound at the Systems Biology Level
To date, the biological activities of this compound have been characterized primarily through targeted assays focusing on specific outcomes like anti-inflammatory or anti-obesity effects. nih.gov A critical next step is to move beyond this reductionist approach and understand its mechanism of action at a systems biology level. This holistic perspective aims to unravel the complex, interconnected network of cellular processes that are modulated by the compound.
Future research should employ a systems-level approach to:
Map Pathway Perturbations: Investigate how this compound affects global signaling and metabolic networks. For example, in the context of its anti-inflammatory activity, research could map its impact on the entire NF-κB and MAPK signaling cascades rather than just a single component.
Identify Multi-Target Effects: Determine if this compound acts on a single, high-affinity target or engages multiple targets to produce its phenotype, a common characteristic of natural products. frontiersin.org
Computational Modeling: Integrate experimental data into computational models to simulate and predict the downstream consequences of this compound treatment, providing a deeper, quantitative understanding of its mechanism of action and potentially identifying novel therapeutic applications.
A systems-level understanding will provide a comprehensive picture of how this compound functions within a complex biological environment, revealing the full extent of its therapeutic potential.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
Given its potent and specific biological activities, this compound is an excellent candidate for development into a chemical probe. Chemical probes are small molecules used as tools to perturb and study specific proteins or biological pathways, enabling a deeper understanding of fundamental biology.
Future work in this area should involve:
Design and Synthesis of Probe Analogs: Creating derivatives of this compound that retain biological activity while incorporating functional handles for visualization or affinity purification. This could include analogs appended with fluorescent dyes, biotin (B1667282) tags, or clickable chemistry moieties.
Target Identification and Validation: Using these newly designed probes in affinity chromatography or activity-based protein profiling experiments to isolate and identify the direct molecular binding partners of this compound within the cell.
Probing Biological Pathways: Employing this compound and its probe derivatives to dissect complex biological processes. For instance, its anti-obesity properties make it a potential tool for studying the regulation of lipogenesis and fat metabolism in adipocytes.
Developing this compound into a validated chemical probe would provide an invaluable tool for the broader life sciences community to explore the intricate mechanisms of inflammation, metabolism, and other fundamental cellular processes.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
To achieve a systems-level understanding and identify molecular targets, the integration of advanced omics technologies is indispensable. Proteomics and metabolomics can provide an unbiased, global snapshot of the cellular state in response to treatment with this compound. mdpi.commdpi.com
Key applications of omics technologies in future this compound research include:
Proteomics for Target Discovery: Using techniques like thermal proteome profiling (TPP) or chemical proteomics to identify the direct protein targets of this compound. researchgate.net Additionally, quantitative proteomics can reveal global changes in protein expression and post-translational modifications, offering insights into the cellular pathways it modulates.
Metabolomics for Mechanistic Insight: Applying metabolomics to analyze the global changes in small-molecule metabolites following this compound treatment. nih.gov This can reveal perturbations in metabolic pathways, such as lipid or amino acid metabolism, and provide a functional readout of its cellular effects, complementing proteomic and transcriptomic data.
Multi-Omics Integration: The most powerful approach will involve integrating data from genomics, transcriptomics, proteomics, and metabolomics. youtube.com This multi-omics strategy can build comprehensive models of the compound's mechanism of action, identify biomarkers of its activity, and guide the rational design of next-generation analogs with improved therapeutic profiles.
By leveraging these advanced technologies, researchers can move beyond the current understanding of this compound to build a detailed, multi-layered picture of its biological activity, paving the way for its translation into novel therapeutic agents.
Q & A
Q. What established synthetic routes exist for Lansiumamide B, and how do they differ in efficiency and scalability?
- Methodological Answer : this compound (LB) is synthesized via divergent pathways. Taylor's method uses a DPPA-Curtius rearrangement of TMS-protected cinnamic acid derivatives followed by Grignard addition, yielding LB with moderate efficiency but requiring harsh conditions . Maier's approach employs DIBAL-H reduction of acrylamide intermediates, offering better stereocontrol but lower scalability due to sensitivity to moisture . For gram-scale synthesis, Gooßen's Ru-catalyzed hydroamidation provides higher atom economy and scalability, though it requires specialized catalysts . When selecting a route, prioritize reaction conditions (e.g., tolerance to air/moisture), catalyst availability, and scalability for target applications.
Q. Which spectroscopic techniques are critical for confirming this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential to confirm the (E)- and (Z)-stereochemistry of the vinyl groups and methylamide moiety . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while HPLC with UV/RI detectors assesses purity (>95% is typically required for bioassays) . For novel derivatives, X-ray crystallography is recommended to unambiguously resolve stereochemical ambiguities .
Q. What in vivo models have demonstrated this compound’s bioactivity, and what endpoints are measured?
- Methodological Answer : In C57BL/6 mice, LB’s hypolipidemic activity was evaluated via oral administration (10–50 mg/kg/day) over 4 weeks, with endpoints including serum total cholesterol (TC), triglycerides (TG), and LDL-C levels . Histopathological analysis of liver tissue and qPCR for lipid metabolism genes (e.g., PPAR-α, SREBP-1c) are critical to link biochemical effects to molecular mechanisms . Ensure compliance with ethical guidelines for animal studies, including randomization and control groups.
Advanced Research Questions
Q. How can catalytic systems be optimized to improve this compound’s synthetic yield and stereoselectivity?
- Methodological Answer : Recent work by Song et al. (2023) developed Ru- and Pd-catalyzed hydroamidation protocols to enhance LB’s yield (up to 82%) and stereoselectivity (E/Z ratio >9:1) . Key parameters include ligand selection (e.g., PPh₃ for Pd systems), solvent polarity, and temperature gradients. Computational modeling (DFT) of transition states can predict stereochemical outcomes and guide catalyst design . Compare turnover numbers (TON) and catalyst loading across methods to assess cost-effectiveness.
Q. What methodological approaches enhance this compound’s bioactivity through nano-formulations?
- Methodological Answer : Yin et al. (2012) encapsulated LB into nano-capsules (NCLB) via microemulsion polymerization, improving nematicidal efficacy by 3-fold compared to free LB . Optimize encapsulation efficiency (>85%) using orthogonal experimental design, varying surfactants (Tween-80), and crosslinkers (chitosan). Characterization via TEM (particle size <100 nm) and in vitro release studies (pH-dependent kinetics) ensures stability and targeted delivery . For agricultural applications, evaluate soil persistence and toxicity to non-target organisms.
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. hypolipidemic potency) often arise from variations in assay protocols. Standardize in vitro assays using CLSI guidelines: e.g., for antifungal studies, use RPMI-1640 media, 48–72 h incubation, and Candida albicans ATCC strains . Cross-validate in-house data with literature IC₅₀ values and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Transparent reporting of experimental conditions (e.g., solvent used, cell passage number) is critical .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values . For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring power analysis (α=0.05, β=0.2) justifies sample sizes . Report 95% confidence intervals and use tools like the Shapiro-Wilk test to verify normality.
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: document reaction parameters (time, temperature, solvent purity) in the Supplementary Information . For novel derivatives, provide detailed NMR assignments (δ in ppm, multiplicity, J in Hz) and chromatograms . Use reference standards (e.g., commercial cinnamic acid derivatives) to validate analytical methods. Collaborative trials across labs can identify protocol vulnerabilities .
Ethical and Reporting Standards
Q. What ethical considerations apply when repurposing this compound for new therapeutic applications?
- Methodological Answer : For preclinical studies, follow ARRIVE 2.0 guidelines: declare animal welfare oversight (IACUC approval number) and conflicts of interest . When citing prior work, distinguish between hypothesis-generating observations and validated mechanisms to avoid overinterpretation . In publications, disclose negative results (e.g., failed toxicity assays) to mitigate publication bias .
Q. How should researchers structure a manuscript to highlight this compound’s mechanistic novelty?
- Methodological Answer : Follow the Medicinal Chemistry Research template: in the Introduction, contextualize LB’s uniqueness relative to known lipid-lowering agents (e.g., statins) . In Results, use subheadings to separate synthesis, characterization, and bioactivity data. Employ TOC graphics sparingly—highlight only key structures and mechanisms . In the Discussion, explicitly contrast LB’s dual bioactivities (antifungal + hypolipidemic) with monofunctional analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
